molecular formula C25H25N3O5 B2533651 1'-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797857-13-6

1'-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No. B2533651
M. Wt: 447.491
InChI Key: RNANWXIPJMTGIB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information on the compound’s molecular geometry, the types of bonds present, and the compound’s molecular weight.


Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its molecular structure. The presence of functional groups such as carbonyls, ethers, and aromatic rings can influence how the compound reacts with other substances .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through various experimental techniques .

Scientific Research Applications

Sigma Ligands and Central Nervous System Agents

Research has demonstrated that compounds related to "1'-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one" exhibit significant affinity and selectivity towards sigma receptors, particularly the sigma-2 receptor. These studies have explored structural factors influencing sigma 1/sigma 2 affinity and selectivity, finding that N-substituents play a critical role. For instance, medium-sized N-substituents result in potent, though unselective, compounds, while specific modifications can enhance sigma-2 selectivity. Substituents on the benzene ring primarily affect sigma-1 affinity, with specific placements enhancing sigma-2 binding site affinity. These findings suggest potential applications in the development of selective sigma receptor ligands, which could have implications for neuropharmacology and the treatment of psychiatric and neurological disorders (Moltzen, Perregaard, & Meier, 1995).

Synthesis of Spiro Compounds with Potential Physiological Activities

Several studies have focused on the synthesis of spiro compounds, including those incorporating the isobenzofuran moiety, for their potential physiological activities. These include methods for synthesizing spiro compounds that could act as central nervous system agents, exploring the effects of different substituents and structural modifications on biological activity. For example, the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] has been explored as a means to develop new central nervous system agents, with certain derivatives showing marked inhibition of tetrabenazine-induced ptosis, suggesting antidepressant activity. Structural modifications, such as the introduction of large nitrogen substituents or specific aromatic substituents, have been shown to affect the biological activity of these compounds, indicating the potential for tailoring their pharmacological profiles for specific therapeutic applications (Bauer et al., 1976).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic, corrosive, or flammable. Safety data sheets (SDS) provide information on the hazards associated with a compound, as well as measures for safe handling .

Future Directions

The future directions for research on a compound depend on its properties and potential applications. For example, if the compound shows promising biological activity, future research might focus on optimizing its structure for use as a drug .

properties

IUPAC Name

1'-[5-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carbonyl]spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5/c1-27-21(15-20(26-27)18-14-16(31-2)8-9-22(18)32-3)23(29)28-12-10-25(11-13-28)19-7-5-4-6-17(19)24(30)33-25/h4-9,14-15H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNANWXIPJMTGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCC4(CC3)C5=CC=CC=C5C(=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

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